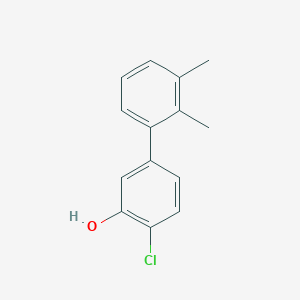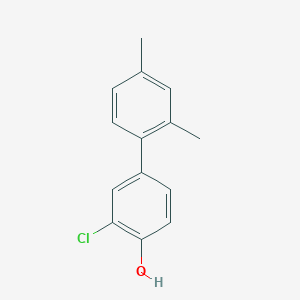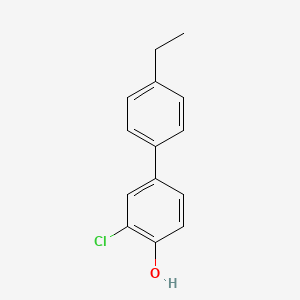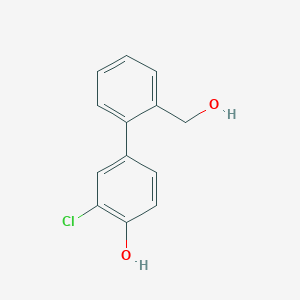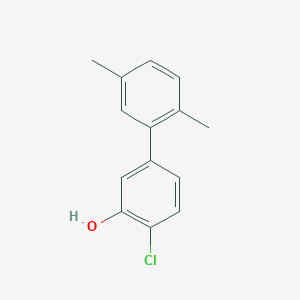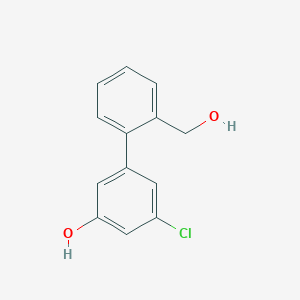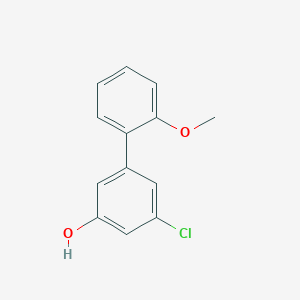
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (2C5HMPP95) is a colorless, crystalline solid that has a melting point of 110-112°C and a boiling point of 185-187°C. It is a versatile compound with a wide range of applications in the laboratory and in industry. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% depends on its application. As a reagent in organic synthesis, it acts as a nucleophile and reacts with electrophiles to form carbon-carbon bonds. As a catalyst in polymerization reactions, it acts as a Lewis acid and promotes the formation of polymers. As an antioxidant, it scavenges free radicals, preventing them from damaging cellular components. As an intermediate in the manufacture of a variety of products, it acts as a precursor for the synthesis of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of a variety of organic compounds, some of which may have physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is stable, non-toxic, and relatively inexpensive. It is also soluble in organic solvents, making it easy to work with. However, it is also sensitive to light and air, and can be easily oxidized.
Zukünftige Richtungen
The future of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is bright, with potential applications in a variety of fields. It could be used as a reagent in the synthesis of more complex organic molecules, in the manufacture of polymers, and in the development of metal complexes for catalysis and fluorescent probes. It could also be used in the development of new antioxidants, and as an intermediate in the manufacture of a variety of products. Finally, it could be used in the development of new pharmaceuticals and other products.
Synthesemethoden
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% can be synthesized from 4-hydroxybenzaldehyde and chloroacetic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100°C. The product is purified by recrystallization from ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It is also used as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products. It is also used in the synthesis of a variety of metal complexes, which can be used in catalysis and as fluorescent probes.
Eigenschaften
IUPAC Name |
2-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVOAVPUVTPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685881 |
Source


|
| Record name | 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261990-19-5 |
Source


|
| Record name | 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


